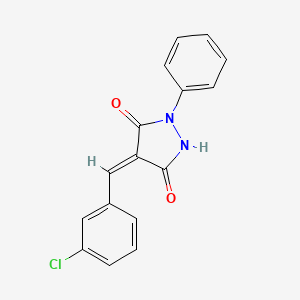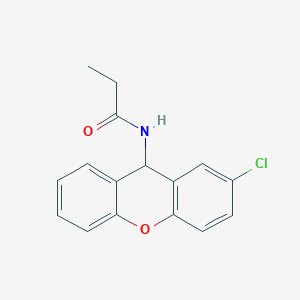
N-(3-methylphenyl)-N'-(4-phenylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that is commonly referred to as MPBU. It is a urea derivative that has shown promise in various scientific research applications.
作用机制
The mechanism of action of MPBU involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division. MPBU binds to tubulin and prevents it from polymerizing, which in turn inhibits cell division. This mechanism of action is what makes MPBU effective against cancer cells.
Biochemical and Physiological Effects
MPBU has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle where DNA replication and cell division occur. MPBU has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause damage to cells and DNA. By increasing the levels of ROS, MPBU can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using MPBU in lab experiments is that it is relatively easy to synthesize. It is also effective against a wide range of cancer cells, making it a versatile tool for cancer research. However, one of the limitations of using MPBU is that it can be toxic to normal cells at high concentrations. This can make it difficult to use in vivo experiments.
未来方向
There are several future directions for research on MPBU. One area of research could be to investigate the potential of MPBU as a combination therapy with other cancer drugs. Another area of research could be to explore the use of MPBU in other diseases, such as neurodegenerative diseases. Additionally, further studies could be done to investigate the toxicity of MPBU and to develop more effective delivery methods for in vivo experiments.
Conclusion
In conclusion, MPBU is a urea derivative that has shown promise in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, which makes it effective against cancer cells. MPBU has several biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for research on MPBU, and further studies could lead to the development of new cancer therapies and treatments for other diseases.
合成方法
The synthesis of MPBU involves the reaction of 3-methylbenzoyl isocyanate with 4-phenylbutylamine. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure MPBU. The synthesis of MPBU is relatively simple and can be done in a laboratory setting.
科学研究应用
MPBU has been shown to have potential in various scientific research applications. One of its primary uses is in the field of cancer research. MPBU has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. MPBU has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
1-(3-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-8-7-12-17(14-15)20-18(21)19-13-6-5-11-16-9-3-2-4-10-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSETXAOYTONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

